molecular formula C13H25N3O2 B15093264 tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate

tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate

Cat. No.: B15093264
M. Wt: 255.36 g/mol
InChI Key: YCZALMGFZXEXDG-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate (CAS: 2506407-40-3) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₂₅N₃O₂ and a molecular weight of 255.36 g/mol . This compound features a pyrazino[1,2-a]pyrazine core, where the tert-butyl carbamate group serves as a protecting group for the secondary amine, enhancing solubility and stability during synthetic processes. It is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and neurological disorders. The stereochemistry (6S,9aS) is critical for its interactions with biological targets, as seen in analogous compounds .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-10-7-14-8-11-9-15(5-6-16(10)11)12(17)18-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1

InChI Key

YCZALMGFZXEXDG-QWRGUYRKSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]2N1CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC2N1CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the pyrazine and pyrazino rings. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .

Industry: In the industrial sector, the compound is used in the development of advanced materials, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in the target compound improves synthetic versatility compared to nitro- or amino-substituted derivatives, which require post-synthetic modifications for bioactivity optimization .
  • Imidazo[1,2-a]pyridines generally exhibit higher yields (up to 98%) due to fewer steric constraints compared to pyrazino[1,2-a]pyrazines .

Table 2: Anticancer Activity of Selected Analogues

Compound Core Structure IC₅₀ (μM) Selectivity (Cancer vs. Normal Cells) Reference
Imidazo[1,2-a]pyridine (12b) Imidazole-pyridine 11 (HepG2, MCF-7) 8.3-fold (Vero cells)
Imidazo[1,2-a]pyrazine (10i) Imidazole-pyrazine 15–20 (A375, Hep-2) 6.1-fold (Vero cells)
Pyrazino[1,2-a]indole (1e) Pyrazine-indole 0.85 (Leukemia) >10-fold (PBMCs)
Target Compound Pyrazino[1,2-a]pyrazine Not reported N/A

Key Observations :

  • Imidazo[1,2-a]pyridines (e.g., 12b ) show superior anticancer potency (IC₅₀ = 11 μM) compared to pyrazine-containing analogues, likely due to reduced nitrogen content enhancing membrane permeability .
  • Pyrazino[1,2-a]indoles exhibit sub-micromolar activity against leukemia, attributed to methoxy groups enhancing DNA intercalation .

Physicochemical and Fluorescence Properties

Table 3: Fluorescence and Electronic Properties

Compound Emission λ (nm) Solvent Substituent Effects Reference
Imidazo[1,2-a]pyrazine (10i) 850 Acetonitrile Nitro → amine conversion enhances intensity
Imidazo[1,2-a]pyridine (12i) 650 Acetonitrile Electron-donating groups redshift emission
Target Compound Not reported N/A tert-Butyl ester stabilizes conformation

Key Observations :

  • Nitrogen-rich pyrazino[1,2-a]pyrazines exhibit redshifted fluorescence (e.g., 10i at 850 nm) due to extended π-conjugation, making them suitable for bioimaging .
  • The tert-butyl group in the target compound may reduce fluorescence quenching compared to nitro-substituted derivatives .

Biological Activity

The compound tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate is a member of the pyrazino[1,2-a]pyrazine family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.32 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activities associated with derivatives of pyrazino[1,2-a]pyrazines include:

  • Antimycobacterial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment.
  • Neuropsychiatric Effects : Certain pyrazinoindole derivatives have been identified as partial agonists at serotonin receptors (5HT2C and 5HT2A), indicating potential in treating psychiatric disorders such as depression and anxiety .
  • Anti-cancer Properties : Compounds within this family have demonstrated cytotoxic effects against various cancer cell lines .

Antimycobacterial Activity

Recent studies indicate that related compounds exhibit significant antimycobacterial activity. For instance:

  • Mechanism of Action : The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Interaction studies suggest binding affinity to specific bacterial enzymes.
CompoundActivityMechanism
tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazine-2-carboxylateAntimycobacterialDisruption of cell wall synthesis
9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl esterAntimycobacterialInhibition of metabolic pathways

Neuropsychiatric Effects

Research has shown that certain pyrazinoindole derivatives can selectively bind to serotonin receptors:

  • Selectivity and Affinity : Compounds demonstrated higher affinity for 5HT2C receptors compared to 5HT2A receptors. This selectivity could lead to fewer side effects in therapeutic applications targeting mood disorders .

Anti-Cancer Properties

The biological activity against cancer has been documented:

  • Cytotoxicity Studies : Specific derivatives showed cytotoxic effects in micromolar concentrations against L1210 leukemia cells and K562 cell lines. The mechanism appears to involve apoptosis induction in cancer cells .

Case Studies

  • Study on Antimycobacterial Activity :
    • A derivative was tested against Mycobacterium tuberculosis, showing a significant reduction in bacterial viability.
    • The study highlighted the importance of structural modifications in enhancing biological activity.
  • Neuropsychiatric Study :
    • A compound was evaluated for its effects on anxiety-like behavior in rodent models.
    • Results indicated a dose-dependent reduction in anxiety behaviors correlated with 5HT receptor modulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via tert-butyl carbamate protection/deprotection strategies. For example, trifluoroacetic acid (TFA)-mediated deprotection in dichloromethane (DCM) followed by recrystallization (DCM/hexane) is a common step to isolate intermediates with high purity (94% yield observed in analogous syntheses) . Key steps include controlled reaction times (2 hours at RT) and neutralization with saturated NaHCO₃ to avoid side reactions.

Q. How is the stereochemistry at the 6S and 9aS positions controlled during synthesis?

  • Methodological Answer : Stereochemical control is achieved through chiral auxiliary use or enantioselective catalysis. For instance, (R)-configured intermediates (e.g., tert-butyl carbamates) are synthesized using stereospecific reagents or resolved via chiral chromatography. Recrystallization under controlled solvent conditions (e.g., DCM/hexane triple saturation) can enhance enantiomeric excess .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Recrystallization using DCM/hexane mixtures (triple saturation) is effective for high-purity isolation (>90% recovery). For complex mixtures, silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) resolves stereoisomers and byproducts. Drying organic phases with MgSO₄ prior to concentration minimizes residual solvents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict reactivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations analyze transition states and regioselectivity in functionalization reactions. For example, quantum chemical calculations predict boronate coupling efficiencies in analogous spirocyclic systems, guiding synthetic routes for pyrazine derivatives . Tools like COMSOL Multiphysics integrate reaction path searches to optimize experimental conditions computationally .

Q. What strategies resolve contradictions in reaction yields from different protecting group approaches?

  • Methodological Answer : Contradictions (e.g., 94% vs. 27% yields in similar steps) arise from solvent polarity, protecting group stability, or steric hindrance. Systematic screening (e.g., Design of Experiments, DoE) identifies critical variables. For example, TFA concentration and reaction time in DCM can be optimized via response surface methodology (RSM) to maximize deprotection efficiency .

Design a factorial experiment to optimize coupling reactions involving this compound.

  • Methodological Answer : A 2³ factorial design evaluates three factors: (1) catalyst loading (0.1–1.0 eq), (2) temperature (25–80°C), and (3) solvent polarity (DCM vs. THF). Response variables include yield and enantiomeric excess. Replicates and ANOVA analysis identify significant interactions. For example, higher temperatures in THF may improve coupling but reduce stereochemical integrity .

Q. How do steric and electronic effects influence the stability of the tert-butyl carbamate group in acidic/basic conditions?

  • Methodological Answer : The tert-butyl group’s steric bulk enhances stability under basic conditions but increases susceptibility to TFA-mediated cleavage. Electronic effects are probed via Hammett plots: electron-withdrawing substituents on the pyrazine ring accelerate deprotection. Comparative studies using Boc vs. Fmoc protection reveal pH-dependent stability trends .

Methodological Considerations

  • Data Analysis : Use HPLC with chiral columns (e.g., Chiralpak IA) to quantify stereoisomers. MS and ¹H/¹³C NMR (e.g., DEPT-135) confirm structural integrity .
  • Safety Protocols : Handle TFA and DCM in fume hoods with PPE. Neutralize acidic waste with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.